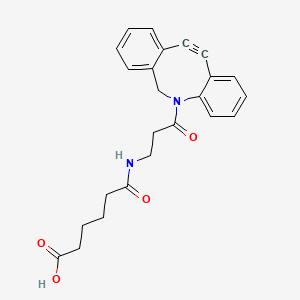

Dbco-NH-(CH2)4cooh

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

6-[[3-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-3-oxopropyl]amino]-6-oxohexanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H24N2O4/c27-22(11-5-6-12-24(29)30)25-16-15-23(28)26-17-20-9-2-1-7-18(20)13-14-19-8-3-4-10-21(19)26/h1-4,7-10H,5-6,11-12,15-17H2,(H,25,27)(H,29,30) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WHJBJOBCKOQKTD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=CC=CC=C2C#CC3=CC=CC=C3N1C(=O)CCNC(=O)CCCCC(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H24N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

404.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A Technical Guide to Dbco-NH-(CH2)4cooh: Properties and Applications in Bioconjugation and Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the physical and chemical properties of Dbco-NH-(CH2)4cooh, a key reagent in the field of bioconjugation and targeted protein degradation. This document details its characteristics, experimental protocols for its use, and its application in advanced drug discovery strategies such as Proteolysis Targeting Chimeras (PROTACs).

Core Physical and Chemical Properties

This compound, also known as DBCO-Amine-C4-Acid, is a bifunctional molecule that incorporates a dibenzocyclooctyne (DBCO) group, a short alkyl chain, and a terminal carboxylic acid. The DBCO moiety is central to its utility, enabling copper-free click chemistry through Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC). This reaction is highly efficient and bioorthogonal, meaning it can proceed within a biological system without interfering with native biochemical processes.[1][2] The carboxylic acid provides a versatile handle for conjugation to amine-containing molecules.

A summary of its key physical and chemical properties is presented in the table below.

| Property | Value | Source |

| Molecular Formula | C24H24N2O4 | --INVALID-LINK-- |

| Molecular Weight | 404.46 g/mol | [3] |

| IUPAC Name | 6-[[3-(2-azatricyclo[10.4.0.0⁴,⁹]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-3-oxopropyl]amino]-6-oxohexanoic acid | --INVALID-LINK-- |

| Appearance | Solid | - |

| Solubility | Soluble in organic solvents such as DMSO and DMF. | [4][5] |

| Storage | Store in a freezer under an inert atmosphere, typically at -20°C, and protected from light. | |

| Reactivity | The DBCO group reacts specifically with azides via SPAAC. The carboxylic acid can be activated to react with primary amines. |

Experimental Protocols

The utility of this compound lies in its ability to covalently link molecules. Below are detailed protocols for its activation and subsequent conjugation reactions.

Amide Coupling of this compound to an Amine-Containing Molecule

This protocol describes the activation of the carboxylic acid of this compound and its subsequent reaction with a primary amine on a target molecule (e.g., an E3 ligase ligand for PROTAC synthesis).

Materials:

-

This compound

-

Amine-containing molecule of interest

-

N,N'-Dicyclohexylcarbodiimide (DCC) or other carbodiimide coupling agent

-

N-Hydroxysuccinimide (NHS) or other activating agent

-

Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

-

Reaction vessel

-

Stirring apparatus

Procedure:

-

Activation of Carboxylic Acid:

-

Dissolve this compound (1.0 equivalent) and NHS (1.1 equivalents) in anhydrous DMF.

-

Add DCC (1.1 equivalents) to the solution.

-

Stir the reaction mixture at room temperature for 2-4 hours to form the NHS ester.

-

-

Amide Bond Formation:

-

In a separate vessel, dissolve the amine-containing molecule (1.0 equivalent) in anhydrous DMF.

-

Add the activated DBCO-NHS ester solution to the amine-containing molecule solution.

-

Stir the reaction mixture at room temperature for 12-24 hours.

-

-

Purification:

-

Monitor the reaction progress using Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, purify the desired conjugate using flash column chromatography or preparative reverse-phase High-Performance Liquid Chromatography (HPLC).

-

Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC)

This protocol details the copper-free click reaction between a DBCO-functionalized molecule and an azide-functionalized molecule.

Materials:

-

DBCO-functionalized molecule

-

Azide-functionalized molecule

-

Anhydrous DMSO

-

Reaction vessel (protected from light)

Procedure:

-

Reaction Setup:

-

Dissolve the DBCO-functionalized molecule (1.0 equivalent) and the azide-functionalized molecule (1.1 equivalents) in anhydrous DMSO.

-

-

Incubation:

-

Stir the reaction mixture at room temperature for 12-24 hours. It is advisable to perform the reaction in the dark to prevent any potential light-induced degradation of the DBCO group.

-

-

Monitoring and Purification:

-

Monitor the reaction's progress by LC-MS.

-

Once the reaction is complete, purify the final product by preparative reverse-phase HPLC using a C18 column with a water/acetonitrile gradient.

-

Purification and Characterization of DBCO Conjugates

Purification Methods:

-

Size-Exclusion Chromatography (SEC): Effective for separating larger conjugated molecules (like proteins) from smaller, unreacted DBCO reagents.

-

Dialysis: A straightforward method for removing small molecule impurities.

-

Reverse-Phase HPLC: A high-resolution technique suitable for purifying smaller molecule conjugates.

Characterization Techniques:

-

UV-Vis Spectrophotometry: The DBCO group has a characteristic absorbance around 309 nm, which can be used to confirm its presence and quantify the degree of labeling.

-

SDS-PAGE: For protein conjugates, SDS-PAGE can be used to visualize the increase in molecular weight after conjugation.

-

Mass Spectrometry (MS): Provides an accurate molecular weight of the conjugate, confirming a successful reaction.

Application in PROTAC Drug Development

This compound is extensively used as a linker in the synthesis of PROTACs. PROTACs are heterobifunctional molecules that recruit a target protein of interest (POI) to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the POI by the proteasome.

PROTAC Mechanism of Action

The following diagram illustrates the catalytic cycle of a PROTAC, resulting in the degradation of a target protein.

Caption: General mechanism of PROTAC-mediated protein degradation.

Synthetic Workflow for a PROTAC using this compound

This diagram outlines a typical two-step synthesis of a PROTAC, for instance, one targeting the BRD4 protein.

Caption: Synthetic workflow for a BRD4-targeting PROTAC.

Conclusion

This compound is a valuable and versatile chemical tool for researchers in chemistry, biology, and medicine. Its well-defined physical and chemical properties, coupled with the robust and bioorthogonal nature of the SPAAC reaction, make it an ideal component for the construction of complex biomolecules and targeted therapeutics. The detailed protocols and workflow presented in this guide provide a solid foundation for the successful application of this compound in innovative research and drug development endeavors.

References

A Deep Dive into Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC)

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction to Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC)

Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) has emerged as a cornerstone of bioorthogonal chemistry, a field dedicated to chemical reactions that can occur within living systems without interfering with native biochemical processes.[] This powerful ligation technique involves the reaction of a cyclic alkyne, typically a cyclooctyne, with an azide to form a stable triazole linkage.[] The reaction is driven by the high ring strain of the cyclooctyne, which significantly lowers the activation energy of the cycloaddition, allowing it to proceed efficiently at physiological temperatures and pH without the need for a cytotoxic copper catalyst.[][2] This metal-free nature is a key advantage over the copper-catalyzed azide-alkyne cycloaddition (CuAAC), making SPAAC particularly well-suited for applications in living cells and whole organisms.[2]

The development of SPAAC has revolutionized the way researchers can study complex biological systems. By metabolically incorporating an azide- or alkyne-bearing molecule into a biomolecule of interest (e.g., a protein, glycan, or nucleic acid), scientists can selectively tag and visualize these molecules in their native environment. This has profound implications for understanding cellular processes, disease mechanisms, and for the development of targeted therapeutics.

Core Principles and Advantages

The fundamental principle of SPAAC lies in the [3+2] cycloaddition between a strained alkyne and an azide. The considerable energy stored in the strained ring of the cyclooctyne is released upon reaction with the azide, providing the thermodynamic driving force for the formation of the stable triazole product.

Key Advantages of SPAAC:

-

Biocompatibility: The absence of a toxic metal catalyst makes SPAAC ideal for in vivo and live-cell applications.

-

Bioorthogonality: Azides and cyclooctynes are abiotic functional groups that do not react with naturally occurring functional groups in biological systems, ensuring high specificity.

-

Mild Reaction Conditions: SPAAC proceeds efficiently under physiological conditions (neutral pH and ambient temperature).

-

High Stability of the Triazole Product: The resulting triazole linkage is highly stable, making it suitable for long-term tracking and analysis of biomolecules.

-

Tunable Kinetics: The reaction rate can be modulated by modifying the structure of the cyclooctyne, allowing for optimization for specific applications.

Quantitative Data on Cyclooctyne Reactivity

The choice of cyclooctyne is a critical parameter in designing a SPAAC experiment, as it directly influences the reaction kinetics. The reactivity of different cyclooctynes is typically compared using their second-order rate constants (k₂) for the reaction with a model azide, such as benzyl azide. A higher k₂ value indicates a faster reaction.

| Cyclooctyne | Abbreviation | Second-Order Rate Constant (k₂) with Benzyl Azide (M⁻¹s⁻¹) | Key Features & References |

| Cyclooctyne | OCT | ~2.4 x 10⁻³ | First-generation cyclooctyne with relatively slow kinetics. |

| Monofluorinated Cyclooctyne | MOFO | ~4.3 x 10⁻³ | Introduction of a fluorine atom slightly increases reactivity. |

| Difluorinated Cyclooctyne | DIFO | ~7.6 x 10⁻² | Electron-withdrawing fluorine atoms significantly enhance reactivity. |

| Bicyclo[6.1.0]nonyne | BCN | ~0.06 - 0.1 | Offers a good balance of reactivity and stability. |

| Dibenzocyclooctyne | DBCO/DIBAC | ~0.6 - 1.0 | High reactivity due to increased ring strain from fused benzene rings. |

| Dibenzoannulated cyclooctyne | DIBO | ~0.3 - 0.7 | Similar to DBCO with robust reactivity. |

| Biarylazacyclooctynone | BARAC | > 1.0 | One of the most reactive cyclooctynes, but can have lower stability. |

Experimental Protocols

Protocol 1: Metabolic Labeling of Cell Surface Glycans and SPAAC-Mediated Fluorescence Detection

This protocol describes the metabolic incorporation of an azido-sugar into cell surface glycans, followed by fluorescent labeling using a cyclooctyne-dye conjugate via SPAAC.

Materials:

-

Cells of interest (e.g., HeLa cells)

-

Complete cell culture medium

-

Peracetylated N-azidoacetylmannosamine (Ac₄ManNAz)

-

Phosphate-buffered saline (PBS)

-

Cyclooctyne-fluorophore conjugate (e.g., DBCO-AF488)

-

Fixative (e.g., 4% paraformaldehyde in PBS)

-

Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS) (optional, for intracellular staining)

-

Nuclear counterstain (e.g., DAPI)

-

Fluorescence microscope

Methodology:

-

Metabolic Labeling:

-

Culture cells to the desired confluency in a suitable culture vessel.

-

Prepare a stock solution of Ac₄ManNAz in sterile DMSO.

-

Add Ac₄ManNAz to the cell culture medium to a final concentration of 25-50 µM.

-

Incubate the cells for 48-72 hours to allow for metabolic incorporation of the azido-sugar into cell surface glycans.

-

-

SPAAC Reaction:

-

Wash the cells twice with warm PBS to remove unincorporated azido-sugars.

-

Prepare a solution of the DBCO-fluorophore conjugate in complete culture medium at a final concentration of 10-50 µM.

-

Incubate the cells with the DBCO-fluorophore solution for 30-60 minutes at 37°C, protected from light.

-

-

Cell Fixation and Staining:

-

Wash the cells three times with warm PBS.

-

Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

-

Wash the cells twice with PBS.

-

(Optional) Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.

-

Wash the cells twice with PBS.

-

Incubate with a nuclear counterstain (e.g., DAPI) for 5 minutes.

-

Wash the cells twice with PBS.

-

-

Imaging:

-

Mount the coverslips on a microscope slide with mounting medium.

-

Image the cells using a fluorescence microscope with the appropriate filter sets for the chosen fluorophore and DAPI.

-

Protocol 2: Site-Specific Labeling of a Protein of Interest (POI) using Genetic Code Expansion and SPAAC

This protocol details the incorporation of an unnatural amino acid (UAA) containing an azide or alkyne group into a specific site of a POI, followed by SPAAC-mediated labeling.

Materials:

-

Mammalian cells (e.g., HEK293T)

-

Expression plasmid for the POI with a TAG codon at the desired labeling site.

-

Expression plasmid for the orthogonal aminoacyl-tRNA synthetase/tRNA pair.

-

Unnatural amino acid (e.g., p-azido-L-phenylalanine, AzF)

-

Transfection reagent

-

Cyclooctyne-probe conjugate (e.g., BCN-biotin)

-

Cell lysis buffer

-

Streptavidin beads

-

SDS-PAGE and Western blotting reagents

Methodology:

-

Transfection and UAA Incorporation:

-

Co-transfect the mammalian cells with the POI plasmid and the orthogonal synthetase/tRNA plasmid using a suitable transfection reagent.

-

24 hours post-transfection, replace the culture medium with fresh medium containing the UAA (e.g., 1 mM AzF).

-

Incubate the cells for an additional 24-48 hours to allow for expression and incorporation of the UAA into the POI.

-

-

Cell Lysis and SPAAC Reaction:

-

Wash the cells with PBS and lyse them in a suitable lysis buffer.

-

Clarify the lysate by centrifugation.

-

Add the cyclooctyne-probe conjugate (e.g., BCN-biotin) to the cell lysate to a final concentration of 100 µM.

-

Incubate the reaction for 1-2 hours at room temperature or 4°C overnight.

-

-

Analysis:

-

For biotinylated proteins, perform a pull-down assay using streptavidin beads.

-

Analyze the labeled protein by SDS-PAGE followed by Coomassie staining or Western blotting with an antibody against the POI or an anti-biotin antibody.

-

Visualizations of SPAAC Mechanisms and Workflows

SPAAC Reaction Mechanism

Caption: The reaction mechanism of Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC).

Experimental Workflow for Metabolic Labeling and SPAAC Detection

Caption: A typical experimental workflow for SPAAC-based biomolecule labeling.

SPAAC in Studying Signaling Pathways: Visualizing Protein O-GlcNAcylation

O-GlcNAcylation is a dynamic post-translational modification involved in various signaling pathways. SPAAC can be used to visualize changes in protein O-GlcNAcylation in response to cellular stimuli.

References

An In-depth Technical Guide to Dbco-NH-(CH2)4cooh as a Bifunctional Crosslinker

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the bifunctional crosslinker, Dbco-NH-(CH2)4cooh, a valuable tool in bioconjugation, particularly for the development of antibody-drug conjugates (ADCs) and other targeted therapeutics. This document details its chemical properties, applications, and the experimental protocols for its use, supported by quantitative data and visual diagrams to facilitate understanding and implementation in a research setting.

Introduction

This compound is a heterobifunctional crosslinker that features two key reactive moieties: a dibenzocyclooctyne (DBCO) group and a carboxylic acid. This unique combination of functionalities allows for a two-step conjugation strategy. The DBCO group participates in a highly efficient and bioorthogonal strain-promoted alkyne-azide cycloaddition (SPAAC) reaction, a type of "click chemistry". This reaction enables the covalent attachment of the linker to an azide-modified molecule under mild, aqueous conditions without the need for a cytotoxic copper catalyst. The terminal carboxylic acid provides a versatile handle for conjugation to primary amines, such as those found on the surface of proteins like antibodies, typically after activation to an N-hydroxysuccinimide (NHS) ester.

The alkyl chain spacer, -(CH2)4-, provides spatial separation between the conjugated molecules, which can help to minimize steric hindrance and maintain the biological activity of the biomolecule. These features make this compound a powerful tool for the precise construction of complex bioconjugates.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in the table below. This information is crucial for understanding its behavior in solution and for designing conjugation experiments.

| Property | Value | Source |

| Molecular Formula | C24H24N2O4 | [1] |

| Molecular Weight | 404.46 g/mol | [1] |

| Appearance | White to off-white solid | Generic Material Property |

| Solubility | Soluble in organic solvents (DMSO, DMF) | [2] |

| Storage Conditions | Store at -20°C, protected from light and moisture | [2][3] |

Reaction Mechanism and Experimental Workflow

The use of this compound as a bifunctional crosslinker typically involves a two-stage process:

-

Activation of the Carboxylic Acid and Conjugation to an Amine-Containing Biomolecule: The carboxylic acid is activated using carbodiimide chemistry, most commonly with 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS. This forms a semi-stable NHS ester that readily reacts with primary amines (e.g., lysine residues on an antibody) to form a stable amide bond.

-

Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC): The DBCO-functionalized biomolecule is then reacted with a molecule containing an azide group. The inherent ring strain of the DBCO alkyne allows for a rapid and specific [3+2] cycloaddition with the azide, forming a stable triazole linkage without the need for a copper catalyst.

Below are diagrams illustrating the reaction mechanism and a typical experimental workflow for the creation of an antibody-drug conjugate (ADC).

Caption: Reaction mechanism of this compound.

Caption: Experimental workflow for ADC synthesis.

Quantitative Data Summary

The efficiency of the two-step conjugation process is critical for the successful synthesis of well-defined bioconjugates. The following tables summarize key quantitative data related to the reaction kinetics of SPAAC and the efficiency of the initial EDC/NHS conjugation.

Table 1: SPAAC Reaction Kinetics

The second-order rate constants for the SPAAC reaction between a DBCO-containing molecule and an azide are influenced by factors such as the specific azide, buffer conditions, and temperature.

| Reactants | Buffer | Temperature (°C) | Second-Order Rate Constant (M⁻¹s⁻¹) | Source |

| Sulfo-DBCO-amine + 3-azido-L-alanine | PBS (pH 7) | 25 | 0.32 - 0.85 | |

| Sulfo-DBCO-amine + 1-azido-1-deoxy-β-D-glucopyranoside | PBS (pH 7) | 25 | 0.55 - 1.22 | |

| DBCO-trastuzumab + Azide | Various | 25 | 0.18 - 0.37 | |

| DBCO-peptide + Azido-peptide | HBS (pH 7.4) | 25 | 0.34 |

Table 2: EDC/NHS Conjugation Efficiency

| Parameter | Recommended Molar Ratio (Reagent:Acid) | Reported Yield (%) | Method for DAR Determination |

| EDC:Acid | 1.2:1 to 10:1 | 68-80 | HIC-HPLC |

| NHS:Acid | 1:1 to 5:1 | 70-90 | HIC-HPLC |

| Amine:Acid | 1:1 to 10:1 | Not specified | HIC-HPLC |

| DBCO-NHS:Antibody | 5:1 to 10:1 | Highest conjugation yield in subsequent click reaction | UV-Vis Absorbance / HIC-HPLC |

Note: Yields are highly dependent on the specific reactants and reaction conditions and should be optimized for each application.

Stability of this compound and its Conjugates

The stability of the bifunctional crosslinker and the resulting bioconjugate is a critical consideration. The DBCO group can lose reactivity over time, and the amide bond formed during the initial conjugation can be susceptible to hydrolysis under certain conditions.

Table 3: Stability Data

| Moiety | Condition | Stability | Source |

| DBCO-NHS ester | In anhydrous DMSO at -20°C | Stable for several months | |

| DBCO-NHS ester | In aqueous solution | Susceptible to hydrolysis, should be used fresh | |

| DBCO-functionalized antibody | At -20°C | Can be stored for up to a month, with some loss of reactivity | |

| Amide bond (in ADC) | Physiological conditions (pH 7.4, 37°C) | Generally stable |

Experimental Protocols

This section provides detailed methodologies for the key experiments involving this compound.

6.1. Synthesis of this compound

6.2. Protocol for EDC/NHS Activation of this compound and Conjugation to an Antibody

This protocol describes the steps for conjugating this compound to an antibody.

Materials:

-

Antibody in an amine-free buffer (e.g., PBS, pH 7.2-7.4)

-

This compound

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

-

N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (Sulfo-NHS)

-

Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)

-

Activation Buffer (e.g., 0.1 M MES, pH 5.5-6.0)

-

Coupling Buffer (e.g., PBS, pH 7.2-7.5)

-

Quenching solution (e.g., 1 M Tris-HCl, pH 8.0 or 1 M Glycine)

-

Desalting column or other purification system (e.g., spin filtration, dialysis)

Procedure:

-

Reagent Preparation:

-

Prepare a stock solution of this compound (e.g., 10 mg/mL) in anhydrous DMSO or DMF.

-

Prepare the antibody solution in Coupling Buffer at a suitable concentration (e.g., 1-10 mg/mL). If necessary, perform a buffer exchange to remove any amine-containing buffers.

-

Immediately before use, prepare fresh solutions of EDC and NHS in Activation Buffer.

-

-

Activation of this compound:

-

In a microcentrifuge tube, combine the this compound solution with a 2- to 5-fold molar excess of EDC and a 1.2- to 2-fold molar excess of NHS.

-

Incubate the reaction mixture for 15-30 minutes at room temperature.

-

-

Conjugation to the Antibody:

-

Add the activated this compound-NHS ester solution to the antibody solution. A 5- to 20-fold molar excess of the activated linker to the antibody is a common starting point, but this should be optimized.

-

Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C with gentle mixing.

-

-

Quenching the Reaction:

-

Add the quenching solution to a final concentration of 20-50 mM to stop the reaction by consuming any unreacted NHS esters.

-

Incubate for 15-30 minutes at room temperature.

-

-

Purification of the DBCO-Antibody Conjugate:

-

Remove excess reagents and byproducts using a desalting column, spin filtration, or dialysis against an appropriate buffer (e.g., PBS).

-

6.3. Protocol for SPAAC Reaction with an Azide-Modified Molecule

This protocol describes the "click" reaction between the DBCO-functionalized antibody and an azide-modified payload.

Materials:

-

Purified DBCO-antibody conjugate

-

Azide-modified molecule (e.g., cytotoxic drug)

-

Reaction buffer (e.g., PBS, pH 7.4)

Procedure:

-

Reaction Setup:

-

Combine the DBCO-antibody conjugate with a 1.5- to 5-fold molar excess of the azide-modified molecule in the reaction buffer.

-

-

Incubation:

-

Incubate the reaction mixture for 4-12 hours at room temperature or overnight at 4°C. The reaction progress can be monitored by techniques such as HPLC or mass spectrometry.

-

-

Purification of the Final Conjugate:

-

Purify the final antibody-drug conjugate using appropriate chromatography techniques such as Hydrophobic Interaction Chromatography (HIC) or Size Exclusion Chromatography (SEC) to remove any unreacted payload and other impurities.

-

Application Example: Antibody-Drug Conjugates and HER2 Signaling

A prominent application of this compound is in the construction of ADCs for targeted cancer therapy. For instance, an antibody targeting the Human Epidermal Growth Factor Receptor 2 (HER2), which is overexpressed in certain types of breast cancer, can be conjugated to a potent cytotoxic drug using this linker. The resulting ADC specifically binds to HER2 on cancer cells, is internalized, and releases the cytotoxic payload, leading to targeted cell death.

The diagram below illustrates a simplified HER2 signaling pathway and the mechanism of action of a HER2-targeted ADC.

Caption: HER2 signaling pathway and ADC action.

Conclusion

This compound is a versatile and powerful bifunctional crosslinker for the construction of complex bioconjugates. Its DBCO group enables highly specific and efficient copper-free click chemistry, while the carboxylic acid provides a convenient handle for attachment to proteins and other amine-containing molecules. This guide has provided a comprehensive overview of its properties, reaction mechanisms, and experimental protocols, along with quantitative data to aid in the design and execution of bioconjugation experiments. The detailed information presented herein is intended to support researchers, scientists, and drug development professionals in leveraging this valuable tool for the advancement of targeted therapeutics and other biotechnological applications.

References

Methodological & Application

Application Notes and Protocols for Labeling Antibodies with Dbco-NH-(CH2)4COOH

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the conjugation of the bifunctional linker, Dbco-NH-(CH2)4COOH, to antibodies. This process is a cornerstone of modern bioconjugation, enabling the site-specific or non-specific attachment of various payloads, such as fluorescent dyes, drugs for antibody-drug conjugates (ADCs), or oligonucleotides. The protocol leverages the robust and bioorthogonal strain-promoted alkyne-azide cycloaddition (SPAAC) click chemistry.

The overall strategy involves two key stages:

-

Antibody Modification: The carboxylic acid group of the this compound linker is first activated to an amine-reactive N-hydroxysuccinimide (NHS) ester. This activated linker then reacts with primary amines, primarily the ε-amino groups of lysine residues on the antibody surface, to form a stable amide bond. This results in a DBCO-functionalized antibody.

-

Payload Conjugation: The DBCO-modified antibody is then ready to react with a molecule of interest that has been functionalized with an azide group. The DBCO group undergoes a [3+2] cycloaddition with the azide, forming a stable triazole linkage without the need for a cytotoxic copper catalyst.[1][2]

Quantitative Data Summary

The following table summarizes key quantitative parameters for the successful labeling of antibodies with this compound and subsequent click chemistry.

| Parameter | Recommended Value | Reference(s) |

| Activation of this compound | ||

| Molar Ratio (Dbco-acid:EDC:NHS) | 1:1.2:1.2 | [3] |

| Solvent | Anhydrous DMF or DMSO | [1][3] |

| Incubation Time | 1-2 hours | |

| Temperature | Room Temperature | |

| Antibody-DBCO Conjugation | ||

| Molar Excess (DBCO-NHS ester:Antibody) | 10 to 50-fold | |

| Antibody Concentration | 1-10 mg/mL | |

| Reaction Buffer pH | 7.2-9.0 | |

| Incubation Time | 30 minutes at RT or 2 hours on ice | |

| Quenching | ||

| Quenching Reagent | 1 M Tris-HCl, pH 8.0 or 100 mM Glycine | |

| Final Quenching Concentration | 50-100 mM | |

| Incubation Time | 15 minutes | |

| DBCO-Azide Click Reaction | ||

| Molar Excess (Azide-payload:DBCO-Antibody) | 2 to 4-fold | |

| Incubation Time | 2-4 hours at RT or overnight at 4°C |

Experimental Protocols

This section provides detailed methodologies for the key experiments.

Protocol 1: Activation of this compound to DBCO-NHS Ester

This protocol describes the conversion of the carboxylic acid of this compound to an amine-reactive N-hydroxysuccinimide (NHS) ester.

Materials:

-

This compound

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

-

N-Hydroxysuccinimide (NHS)

-

Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

Procedure:

-

Dissolve this compound, EDC, and NHS in anhydrous DMF or DMSO at a molar ratio of 1:1.2:1.2.

-

Incubate the reaction mixture for 1-2 hours at room temperature to facilitate the formation of the DBCO-NHS ester.

-

The freshly prepared DBCO-NHS ester solution is now ready for conjugation to the antibody.

Protocol 2: Conjugation of Activated DBCO to an Antibody

This protocol details the reaction of the DBCO-NHS ester with the primary amines on the antibody.

Materials:

-

Antibody of interest in an amine-free buffer (e.g., PBS, pH 7.4)

-

Freshly prepared DBCO-NHS ester solution

-

Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

-

Desalting column (e.g., Zeba™ Spin Desalting Columns)

Procedure:

-

Ensure the antibody is in an appropriate amine-free buffer at a concentration of 1-10 mg/mL. If the buffer contains primary amines (e.g., Tris), exchange it with PBS using a desalting column.

-

Add a 10 to 20-fold molar excess of the freshly prepared DBCO-NHS ester solution to the antibody solution. The final concentration of DMSO or DMF should be kept below 20%.

-

Incubate the reaction for 30 minutes at room temperature or 2 hours on ice.

-

Quench the reaction by adding the quenching buffer to a final concentration of 50-100 mM and incubate for 15 minutes at room temperature. This step removes any unreacted DBCO-NHS ester.

-

Purify the DBCO-labeled antibody by removing excess, unreacted DBCO-NHS ester using a desalting column equilibrated with an appropriate storage buffer.

-

(Optional) Determine the degree of labeling (DOL) by measuring the absorbance of the antibody at 280 nm and the DBCO group at approximately 309 nm.

Protocol 3: Copper-Free Click Chemistry for Payload Conjugation

This protocol describes the final step of conjugating an azide-modified payload to the DBCO-functionalized antibody.

Materials:

-

DBCO-labeled antibody

-

Azide-modified payload (e.g., fluorescent dye, drug, oligonucleotide)

-

Reaction buffer (e.g., PBS)

Procedure:

-

Mix the DBCO-functionalized antibody with a 2 to 4-fold molar excess of the azide-modified payload.

-

Incubate the reaction for 2-4 hours at room temperature or overnight at 4°C.

-

Purify the resulting antibody conjugate from the unreacted payload and other impurities using an appropriate method such as size-exclusion chromatography (SEC) or dialysis.

-

Validate the final conjugate using SDS-PAGE, where the conjugated antibody will show a higher molecular weight band compared to the unconjugated antibody.

Visualizations

The following diagrams illustrate the key workflows in the antibody labeling process.

Caption: Workflow for the activation of this compound and its conjugation to an antibody.

Caption: Workflow for the copper-free click chemistry reaction to form the final antibody conjugate.

References

Application Notes and Protocols for Covalent Conjugation of DBCO-NH-(CH2)4-COOH to Protein Amine Groups

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the covalent conjugation of DBCO-NH-(CH2)4-COOH to primary amine groups on a protein using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) chemistry. This method is a cornerstone in bioconjugation for applications such as antibody-drug conjugate (ADC) development, targeted drug delivery, and advanced cellular imaging.

The DBCO (Dibenzocyclooctyne) group is a key component in copper-free click chemistry, a bioorthogonal reaction that enables specific and efficient ligation of molecules in complex biological environments.[1] The DBCO-NH-(CH2)4-COOH linker combines the utility of the DBCO group with a hydrophilic spacer, terminating in a carboxylic acid. This carboxylic acid can be activated by EDC in the presence of NHS to form a semi-stable NHS ester, which then readily reacts with primary amines (e.g., the side chain of lysine residues and the N-terminus) on proteins to form a stable amide bond.[1][2]

Reaction Principle

The conjugation process involves two main stages:

-

Activation of the Carboxylic Acid: EDC reacts with the carboxyl group of DBCO-NH-(CH2)4-COOH to form a highly reactive O-acylisourea intermediate.[1]

-

Formation of the NHS Ester and Amide Bond: To improve reaction efficiency and stability in aqueous solutions, NHS is added to convert the unstable O-acylisourea intermediate into a more stable NHS ester. This activated NHS ester then reacts with a primary amine on the protein to form a stable amide bond, releasing NHS as a byproduct.[3]

Chemical Reaction Pathway

Caption: Chemical reaction pathway for EDC/NHS-mediated conjugation.

Experimental Protocols

This section provides a detailed protocol for the conjugation of DBCO-NH-(CH2)4-COOH to an amine-containing protein.

Materials and Reagents

-

DBCO-NH-(CH2)4-COOH

-

Protein to be conjugated (in an amine-free buffer, e.g., PBS, pH 7.2-7.5)

-

N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

-

N-hydroxysuccinimide (NHS) or Sulfo-NHS

-

Activation Buffer: 0.1 M MES, pH 4.5-6.0

-

Conjugation Buffer: Phosphate-buffered saline (PBS), pH 7.2-8.0

-

Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M Glycine

-

Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

-

Desalting columns or dialysis equipment for purification

Quantitative Data Summary

| Parameter | Recommended Range | Notes |

| Protein Concentration | 1-10 mg/mL | Higher concentrations can improve reaction efficiency but may increase aggregation risk. |

| Molar Excess of DBCO Linker to Protein | 10 to 40-fold | This should be optimized to achieve the desired degree of labeling (DOL). |

| Molar Excess of EDC to DBCO Linker | 1.5 to 5-fold | --- |

| Molar Excess of NHS to DBCO Linker | 1.2 to 2-fold | --- |

| Activation Reaction Time | 15-30 minutes | At room temperature. |

| Conjugation Reaction Time | 1-2 hours at room temperature or overnight at 4°C. | --- |

| Quenching Reaction Time | 15-30 minutes | At room temperature. |

| Final DMSO/DMF Concentration | < 20% | To avoid protein denaturation. |

Step-by-Step Protocol

Experimental Workflow

Caption: Experimental workflow for DBCO-protein conjugation.

1. Reagent Preparation

-

Allow all reagents to come to room temperature before use.

-

Prepare a stock solution of DBCO-NH-(CH2)4-COOH (e.g., 10 mg/mL) in anhydrous DMF or DMSO.

-

Prepare fresh solutions of EDC and NHS in the Activation Buffer immediately before use.

-

Ensure the protein solution is in an amine-free buffer, such as PBS, at a pH between 7.2 and 8.0. Buffers containing primary amines like Tris or glycine must be avoided as they will compete with the protein for reaction.

2. Activation of DBCO-NH-(CH2)4-COOH

-

In a microcentrifuge tube, combine the desired amount of DBCO-NH-(CH2)4-COOH with the appropriate volumes of freshly prepared EDC and NHS solutions in the Activation Buffer.

-

A recommended starting molar ratio is 1:1.5:1.5 for DBCO-linker:EDC:NHS.

-

Incubate the mixture for 15-30 minutes at room temperature with gentle mixing to generate the NHS-activated linker.

3. Conjugation to the Protein

-

Immediately add the activated DBCO-linker solution to the protein solution in the Conjugation Buffer.

-

The final pH of the reaction mixture should be between 7.2 and 8.0 for efficient conjugation to primary amines.

-

Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C with gentle stirring or rotation.

4. Quenching the Reaction

-

To stop the conjugation reaction, add the Quenching Buffer (e.g., 1 M Tris-HCl, pH 8.0) to a final concentration of 50-100 mM.

-

Incubate for an additional 15-30 minutes at room temperature to quench any unreacted NHS-activated linker.

5. Purification of the DBCO-Protein Conjugate

-

Remove excess, unreacted DBCO reagent and byproducts by size-exclusion chromatography (e.g., a desalting column) or dialysis against an appropriate buffer (e.g., PBS, pH 7.4).

6. Characterization of the Conjugate

-

The degree of labeling (DOL), which is the number of DBCO molecules per protein, can be determined using UV-Vis spectroscopy.

-

Measure the absorbance of the purified conjugate at 280 nm (for the protein) and ~309 nm (for the DBCO group). The DOL can be calculated using the Beer-Lambert law and the molar extinction coefficients of the protein and the DBCO moiety.

Troubleshooting

Protein Aggregation During Conjugation

References

Application Notes and Protocols for Cell Labeling using Dbco-NH-(CH2)4cooh

Introduction

Dbco-NH-(CH2)4cooh is a versatile, heterobifunctional linker molecule integral to the field of bioconjugation and chemical biology.[1][2] It features a dibenzocyclooctyne (DBCO) group, a strained alkyne that is highly reactive towards azide-functionalized molecules via Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC).[1][3][] This reaction, also known as "copper-free click chemistry," is bioorthogonal, meaning it can proceed within complex biological environments, like on the surface of living cells, without interfering with native biochemical processes. The reaction's biocompatibility is a key advantage, as it eliminates the need for cytotoxic copper catalysts required in traditional click chemistry. The terminal carboxylic acid (-COOH) on the linker allows for its covalent attachment to amine-containing biomolecules, such as proteins or antibodies, enabling the targeted delivery of the DBCO moiety.

These application notes provide a comprehensive, step-by-step guide for researchers, scientists, and drug development professionals on the use of this compound for cell labeling. The process typically involves two main stages: the metabolic incorporation of an azide group onto the cell surface, followed by the specific and efficient reaction with a DBCO-functionalized probe.

Principle of the Technology: A Two-Stage Approach

Cell labeling using this compound is a powerful two-stage process that leverages the cell's own metabolic machinery followed by a highly specific bioorthogonal chemical reaction.

-

Metabolic Glycoengineering (MGE): In the first stage, cells are cultured in a medium supplemented with a synthetic monosaccharide analog containing an azide (-N3) group, such as peracetylated N-azidoacetylmannosamine (Ac₄ManNAz). The cell's metabolic pathways process this azido-sugar and incorporate it into cell surface glycans (glycoproteins and glycolipids). This effectively decorates the cell surface with bioorthogonal chemical "handles."

-

Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC): In the second stage, a probe molecule (e.g., an antibody conjugated with a fluorophore) is functionalized with this compound. This DBCO-probe is then introduced to the azide-labeled cells. The strained alkyne of the DBCO group reacts specifically and spontaneously with the azide groups on the cell surface, forming a stable covalent triazole linkage. This "click" reaction attaches the probe to the cell surface for subsequent detection and analysis.

Data Presentation: Quantitative Parameters

The efficiency of the labeling process depends on several factors. The following tables summarize key quantitative parameters derived from established protocols to aid in experimental design.

Table 1: Parameters for Metabolic Labeling with Azido Sugars

| Parameter | Typical Value | Notes | Source(s) |

|---|---|---|---|

| Azido Sugar (Ac₄ManNAz) Conc. | 25 - 50 µM | Optimal concentration can be cell-line dependent and should be determined empirically. | |

| Incubation Time | 24 - 48 hours | Allows for sufficient metabolic incorporation into cell surface glycans. |

| Cell Seeding Density | Varies | Should be optimized to ensure cells are in a logarithmic growth phase during labeling. | |

Table 2: Parameters for DBCO-NHS Ester Activation and Antibody Conjugation

| Parameter | Typical Value | Notes | Source(s) |

|---|---|---|---|

| Molar Excess (DBCO-NHS:Antibody) | 10 to 30-fold | A higher molar excess drives the reaction to label more sites on the antibody. | |

| Antibody Concentration | 1 - 10 mg/mL | Higher concentrations can improve conjugation efficiency. | |

| Reaction Time (Activation) | 15 - 30 minutes | For activation of the carboxylic acid to an NHS ester with EDC/NHS. | |

| Reaction Time (Conjugation) | 60 minutes to 2 hours | At room temperature. |

| Quenching Agent | 50 - 100 mM Tris or Glycine | Used to stop the reaction by consuming unreacted NHS esters. | |

Table 3: Parameters for SPAAC "Click" Reaction on Cells

| Parameter | Typical Value | Notes | Source(s) |

|---|---|---|---|

| DBCO-Conjugate Conc. | 1 - 10 µg/mL (Antibody) | Final concentration depends on the affinity of the antibody and the density of surface azides. | |

| DBCO-Conjugate Conc. | 5 - 30 µM (Fluorophore) | For direct labeling with a small molecule DBCO-dye. | |

| Incubation Time | 1 - 4 hours | At 37°C for live cells or 4°C to overnight for fixed cells or antibody conjugates. | |

| Incubation Temperature | 4°C to 37°C | 37°C is used for live-cell labeling to maintain cell viability. Slower reactions can be run at 4°C overnight. | |

| Expected Reaction Yield | > 90% | SPAAC is a highly efficient reaction. |

| DBCO UV Absorbance Max | ~309-310 nm | Useful for quantifying the degree of labeling (DOL) of the protein conjugate. | |

Experimental Protocols

This section provides detailed methodologies for the key experiments involved in labeling cells using this compound.

Protocol 1: Metabolic Labeling of Cells with Azido Sugars

This protocol describes the incorporation of azide groups into the surface glycans of mammalian cells using Ac₄ManNAz.

Materials:

-

Adherent mammalian cells (e.g., HeLa, HEK293)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

Peracetylated N-azidoacetylmannosamine (Ac₄ManNAz)

-

Dimethyl sulfoxide (DMSO)

-

Phosphate-buffered saline (PBS)

Procedure:

-

Cell Seeding: Plate cells in the desired format (e.g., 6-well plates, chamber slides) and allow them to adhere and grow to 50-70% confluency.

-

Prepare Azido Sugar Stock: Prepare a 10 mM stock solution of Ac₄ManNAz in sterile DMSO.

-

Metabolic Labeling: Add the Ac₄ManNAz stock solution directly to the cell culture medium to achieve a final concentration of 25-50 µM. Gently swirl the plate to mix. As a negative control, treat a separate set of cells with an equivalent volume of DMSO.

-

Incubation: Incubate the cells for 24-48 hours at 37°C in a CO₂ incubator to allow for the metabolic incorporation of the azido sugar.

-

Washing: After incubation, gently aspirate the medium. Wash the cells three times with pre-warmed PBS to remove any unincorporated azido sugar. The cells are now ready for SPAAC labeling.

Protocol 2: Activation of this compound and Conjugation to a Targeting Antibody

This protocol is a two-part procedure for first activating the carboxylic acid of the DBCO linker and then conjugating it to a primary amine on a protein, such as an antibody.

Part A: Activation of this compound to DBCO-NHS Ester

Materials:

-

This compound

-

N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

-

N-Hydroxysuccinimide (NHS)

-

Anhydrous DMSO or DMF

Procedure:

-

Prepare 10 mM stock solutions of this compound, EDC, and NHS in anhydrous DMSO immediately before use.

-

In a microcentrifuge tube, combine the reagents at a molar ratio of 1:1.2:1.2 (DBCO-acid:EDC:NHS).

-

Incubate the mixture for 15-30 minutes at room temperature to form the reactive DBCO-NHS ester. This activated solution should be used immediately for conjugation.

Part B: Conjugation of Activated DBCO-NHS Ester to an Antibody

Materials:

-

Antibody of interest in an amine-free buffer (e.g., PBS, pH 7.2-7.4)

-

Freshly prepared DBCO-NHS ester solution (from Part A)

-

Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

-

Desalting column or centrifugal filter unit for purification

Procedure:

-

Buffer Exchange (if necessary): Ensure the antibody is in a buffer free of primary amines (like Tris) and sodium azide. If needed, perform a buffer exchange into PBS using a desalting column or centrifugal filter.

-

Adjust Antibody Concentration: Adjust the antibody concentration to 1-10 mg/mL.

-

Conjugation Reaction: Add a 20- to 30-fold molar excess of the freshly activated DBCO-NHS ester solution to the antibody solution. The final concentration of DMSO should be kept below 20% to avoid antibody denaturation.

-

Incubation: Incubate the reaction for 60 minutes at room temperature with gentle mixing.

-

Quenching (Optional but Recommended): Stop the reaction by adding quenching buffer to a final concentration of 50-100 mM (e.g., add 10 µL of 100 mM Glycine). Incubate for 15 minutes at room temperature to neutralize any unreacted DBCO-NHS ester.

-

Purification: Remove excess, unreacted DBCO-NHS ester and quenching agent using a desalting column or centrifugal filtration appropriate for the antibody's molecular weight. The purified DBCO-functionalized antibody is now ready for cell labeling. Store at 4°C.

Protocol 3: Labeling of Azide-Modified Cells with DBCO-Functionalized Antibody

This protocol describes the final "click" reaction between the azide-labeled cells and the DBCO-antibody.

Materials:

-

Azide-labeled live cells (from Protocol 1)

-

DBCO-functionalized antibody (from Protocol 2)

-

Live cell imaging buffer (e.g., phenol red-free medium supplemented with HEPES)

-

Fluorescence microscope or flow cytometer

Procedure:

-

Cell Preparation: Gently wash the azide-labeled cells (from Protocol 1) twice with pre-warmed live cell imaging buffer.

-

Labeling: Dilute the DBCO-functionalized antibody in imaging buffer to the desired final concentration (typically 1-10 µg/mL). Add the antibody solution to the cells.

-

Incubation: Incubate for 1-2 hours at 37°C in a CO₂ incubator. Alternatively, for some applications, incubation can be performed for 4-12 hours or overnight at 4°C.

-

Washing: Remove the antibody solution and wash the cells three to four times with imaging buffer to remove any unbound antibody.

-

Analysis: Add fresh imaging buffer to the cells and proceed with analysis via fluorescence microscopy or flow cytometry.

Troubleshooting

| Problem | Possible Cause | Suggested Solution | Source(s) |

| Low or No Labeling Signal | Insufficient metabolic labeling with azido sugar. | Optimize azido sugar concentration and/or increase incubation time (up to 72 hours). Ensure cell viability. | |

| DBCO-NHS ester was hydrolyzed and inactive. | Prepare DBCO-NHS ester fresh in anhydrous DMSO/DMF just before use. Allow reagent to equilibrate to room temperature before opening to prevent moisture condensation. | ||

| Low conjugation efficiency of DBCO to antibody. | Increase the molar excess of DBCO-NHS ester. Ensure the antibody buffer is free of primary amines. Confirm protein concentration. | ||

| Suboptimal SPAAC reaction conditions. | Increase the concentration of the DBCO-conjugate. Increase incubation time or perform the reaction at a higher temperature (e.g., 37°C instead of 4°C). | ||

| High Background/Non-specific Staining | Incomplete removal of unbound DBCO-probe. | Increase the number and duration of washing steps after the final incubation. Add a blocking agent (e.g., BSA) to the buffer. | |

| DBCO-probe is aggregating or sticking non-specifically. | Purify the DBCO-conjugate thoroughly after labeling. Consider using a DBCO reagent with a PEG spacer to increase hydrophilicity. Centrifuge the probe solution before adding it to cells. | ||

| Cell Toxicity Observed | High concentration of DMSO in labeling steps. | Ensure the final concentration of DMSO in the culture medium or reaction buffer is low (typically <1-10%, depending on the step). | |

| Contamination of reagents. | Use sterile reagents and aseptic techniques throughout the live-cell labeling process. |

References

Optimizing Buffer Conditions for Efficient DBCO-Azide Ligation: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for performing efficient dibenzocyclooctyne (DBCO)-azide ligation, a cornerstone of copper-free click chemistry. Particular emphasis is placed on optimizing buffer conditions to maximize reaction rates and yields, ensuring robust and reproducible bioconjugation for applications in research, diagnostics, and therapeutics.

Introduction to DBCO-Azide Ligation

Strain-promoted alkyne-azide cycloaddition (SPAAC) is a bioorthogonal reaction that occurs between a strained alkyne, such as DBCO, and an azide-functionalized molecule to form a stable triazole linkage.[1][2][3] This reaction is highly specific and can be performed under mild, aqueous conditions, making it ideal for conjugating sensitive biomolecules without the need for a cytotoxic copper catalyst.[1][4] The efficiency of this ligation is, however, significantly influenced by the reaction environment, including the choice of buffer, pH, temperature, and the presence of co-solvents.

Key Factors Influencing DBCO-Azide Ligation Efficiency

Several parameters must be considered to achieve optimal DBCO-azide ligation. These include:

-

Buffer Type: The choice of buffer can directly impact reaction kinetics.

-

pH: The pH of the reaction mixture can influence the stability of the reactants and the reaction rate.

-

Temperature: Higher temperatures generally lead to faster reaction rates.

-

Co-solvents: Organic co-solvents can be used to solubilize hydrophobic reactants but may affect reaction efficiency.

-

Reactant Molar Ratio: The ratio of DBCO to azide can be adjusted to drive the reaction to completion.

Quantitative Data Summary

The following tables summarize the impact of various buffer conditions on the second-order rate constants of DBCO-azide ligation, providing a clear comparison for experimental design.

Table 1: Effect of Buffer Type on SPAAC Reaction Rates

| Buffer (pH 7) | Rate Constant (M⁻¹s⁻¹) |

| HEPES | 0.55 - 1.22 |

| Borate | Slower than HEPES, faster than PBS |

| PBS | 0.32 - 0.85 |

| MES | Slower than HEPES |

| DMEM | 0.59 - 0.97 |

| RPMI | 0.27 - 0.77 |

Table 2: Effect of pH on SPAAC Reaction Rates in Various Buffers

| Buffer | pH Range | General Trend |

| PBS | 5 - 10 | Rate increases with higher pH |

| Borate | 5 - 10 | Rate increases with higher pH |

| MES | 5 - 10 | Rate increases with higher pH |

| HEPES | 5 - 10 | Rate is highest at pH 7 and decreases at higher pH |

Table 3: Effect of Temperature on SPAAC Reaction Rates

| Temperature | General Effect on Reaction Rate |

| 4°C | Slower, suitable for overnight reactions with sensitive biomolecules |

| 25°C (Room Temp) | Moderate, typical for standard protocols |

| 37°C | Faster, can reduce reaction times |

Experimental Protocols

This section provides detailed protocols for performing and optimizing DBCO-azide ligation reactions.

General Workflow for DBCO-Azide Ligation

The following diagram illustrates a typical workflow for a bioconjugation experiment using DBCO-azide chemistry.

Protocol 1: General DBCO-Azide Ligation in Aqueous Buffer

This protocol provides a starting point for the conjugation of a DBCO-functionalized molecule to an azide-functionalized molecule.

Materials:

-

Azide-functionalized molecule

-

DBCO-functionalized molecule

-

Reaction Buffer (e.g., PBS, HEPES, Borate buffer at the desired pH). Crucially, avoid buffers containing sodium azide.

-

Organic co-solvent (e.g., DMSO, DMF), if required for solubility.

Procedure:

-

Prepare Reactant Solutions:

-

Dissolve the azide-functionalized molecule in the chosen reaction buffer to a final concentration of 1-10 mg/mL.

-

If the DBCO-functionalized molecule has poor aqueous solubility, dissolve it first in a minimal amount of a water-miscible organic solvent like DMSO or DMF. Then, add this solution to the aqueous reaction mixture, ensuring the final organic solvent concentration is typically below 20% to prevent protein precipitation.

-

-

Initiate the Reaction:

-

Add the DBCO-functionalized molecule to the solution of the azide-functionalized molecule. A molar excess of 1.5 to 10 equivalents of one component is often used to drive the reaction to completion.

-

-

Incubation:

-

Incubate the reaction mixture at a temperature ranging from 4°C to 37°C. Typical reaction times are between 4 to 12 hours at room temperature. For sensitive biomolecules, the reaction can be performed overnight at 4°C.

-

-

Monitoring the Reaction (Optional):

-

The progress of the reaction can be monitored by UV-Vis spectroscopy by observing the decrease in DBCO absorbance at approximately 310 nm.

-

-

Purification:

-

Remove excess, unreacted reagents from the final conjugate using an appropriate method such as size-exclusion chromatography (SEC), dialysis, or high-performance liquid chromatography (HPLC).

-

Protocol 2: Optimization of Buffer Conditions

To determine the optimal buffer conditions for a specific pair of reactants, a screening experiment can be performed.

Materials:

-

Azide-functionalized molecule

-

DBCO-functionalized molecule

-

A series of buffers at different pH values (e.g., MES pH 5-6, PBS pH 7.4, Borate buffer pH 8-9, HEPES pH 7-8).

Procedure:

-

Set up Parallel Reactions:

-

Prepare a series of reaction mixtures, each containing the azide and DBCO reactants in a different buffer and pH.

-

Ensure the concentration of reactants is consistent across all conditions.

-

-

Incubation:

-

Incubate all reactions at a constant temperature (e.g., 25°C or 37°C).

-

-

Time-Point Analysis:

-

At various time points (e.g., 1, 2, 4, 8, and 12 hours), take an aliquot from each reaction.

-

Quench the reaction if necessary (e.g., by flash freezing).

-

-

Analysis of Reaction Efficiency:

-

Analyze the aliquots by a suitable method such as SDS-PAGE, HPLC, or mass spectrometry to determine the extent of conjugate formation.

-

Compare the results across the different buffer conditions to identify the optimal system for your specific application.

-

Signaling Pathways and Logical Relationships

The following diagram illustrates the logical relationship between the key parameters influencing the efficiency of DBCO-azide ligation.

Conclusion

The efficiency of DBCO-azide ligation is highly dependent on the chosen buffer conditions. By carefully selecting the buffer type, pH, and temperature, and by judicious use of co-solvents, researchers can significantly enhance reaction rates and yields. The protocols and data presented in these application notes provide a comprehensive guide for optimizing SPAAC reactions, enabling robust and efficient bioconjugation for a wide range of applications in scientific research and drug development.

References

Application Notes and Protocols: DBCO-NH-(CH2)4-COOH in Targeted Drug Delivery Systems

For Researchers, Scientists, and Drug Development Professionals

Introduction

The development of targeted drug delivery systems is a cornerstone of modern therapeutics, aiming to enhance efficacy while minimizing off-target side effects. A key strategy in this field is the use of bioorthogonal chemistry, which allows for specific and efficient conjugation of molecules in complex biological environments. Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), a type of "click chemistry," has emerged as a powerful tool for this purpose.[][2][3][] This reaction occurs between a strained alkyne, such as dibenzocyclooctyne (DBCO), and an azide-functionalized molecule, forming a stable triazole linkage without the need for a cytotoxic copper catalyst.[]

DBCO-NH-(CH2)4-COOH is a heterobifunctional linker that embodies the versatility of this approach. It possesses two key functional groups:

-

A DBCO group for highly efficient and specific copper-free click chemistry with azide-modified molecules.

-

A terminal carboxylic acid (-COOH) group, which can be readily activated to form stable amide bonds with amine-functionalized nanoparticles, drug molecules, or targeting ligands.

This unique structure makes DBCO-NH-(CH2)4-COOH an ideal linker for constructing sophisticated drug delivery systems. For instance, it can be used to functionalize the surface of a drug-loaded nanoparticle, which can then be "clicked" to an azide-modified targeting moiety, such as an antibody or peptide, to direct the nanoparticle to a specific cell or tissue type.

These application notes provide detailed protocols and representative data for the use of DBCO-NH-(CH2)4-COOH in the development of targeted drug delivery systems.

Data Presentation: Physicochemical Characterization of Functionalized Nanoparticles

The successful functionalization of nanoparticles with DBCO-NH-(CH2)4-COOH and subsequent conjugation of a targeting ligand can be monitored by assessing changes in their physicochemical properties. The following tables provide representative data on the expected changes in nanoparticle size, polydispersity index (PDI), and zeta potential upon surface modification.

Table 1: Physicochemical Properties of Nanoparticles at Each Functionalization Step

| Nanoparticle Formulation | Average Diameter (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) |

| Amine-Functionalized Nanoparticles | 105.2 ± 3.1 | 0.12 ± 0.02 | +25.4 ± 1.5 |

| DBCO-Functionalized Nanoparticles | 110.5 ± 2.8 | 0.15 ± 0.03 | +18.7 ± 2.1 |

| Targeted Nanoparticles (with Azide-Ligand) | 125.8 ± 3.5 | 0.18 ± 0.02 | -5.3 ± 1.8 |

Table 2: Drug Loading and Encapsulation Efficiency

| Nanoparticle Formulation | Drug Loading Content (%) | Encapsulation Efficiency (%) |

| Doxorubicin-Loaded Nanoparticles | 12.5 | 92.3 |

| Paclitaxel-Loaded Nanoparticles | 9.8 | 88.7 |

Note: The data presented in these tables are representative and will vary depending on the specific nanoparticle system, drug, and targeting ligand used.

Experimental Protocols

Protocol 1: Functionalization of Amine-Terminated Nanoparticles with DBCO-NH-(CH2)4-COOH

This protocol describes the covalent attachment of DBCO-NH-(CH2)4-COOH to nanoparticles that have primary amine groups on their surface. The carboxylic acid group of the linker is activated using EDC/NHS chemistry to form a reactive NHS ester, which then reacts with the amines on the nanoparticle surface to form a stable amide bond.

Materials:

-

Amine-functionalized nanoparticles (e.g., liposomes, polymeric nanoparticles)

-

DBCO-NH-(CH2)4-COOH

-

N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

-

N-Hydroxysuccinimide (NHS)

-

Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

-

Activation Buffer: 0.1 M MES buffer, pH 6.0

-

Reaction Buffer: Phosphate-Buffered Saline (PBS), pH 7.4

-

Centrifugal filter units for nanoparticle purification

Procedure:

-

Activation of DBCO-NH-(CH2)4-COOH: a. Dissolve DBCO-NH-(CH2)4-COOH in anhydrous DMF or DMSO to a concentration of 10 mM. b. In a separate tube, dissolve EDC and NHS in anhydrous DMF or DMSO to a concentration of 100 mM. c. To the DBCO-NH-(CH2)4-COOH solution, add a 1.5-fold molar excess of EDC and a 1.5-fold molar excess of NHS. d. Allow the reaction to proceed for 1 hour at room temperature to form the DBCO-NHS ester.

-

Conjugation to Amine-Functionalized Nanoparticles: a. Resuspend the amine-functionalized nanoparticles in 0.1 M MES buffer (pH 6.0). b. Add the activated DBCO-NHS ester solution to the nanoparticle suspension. A 10-20 fold molar excess of the DBCO-linker to the surface amine groups is recommended. c. Incubate the reaction for 2 hours at room temperature with gentle mixing.

-

Purification of DBCO-Functionalized Nanoparticles: a. Quench the reaction by adding Tris buffer to a final concentration of 50 mM and incubating for 15 minutes. b. Purify the DBCO-functionalized nanoparticles from unreacted linker and byproducts using centrifugal filter units. Wash the nanoparticles three times with PBS (pH 7.4).

-

Characterization: a. Characterize the resulting DBCO-functionalized nanoparticles for size, PDI, and zeta potential using Dynamic Light Scattering (DLS). b. The degree of DBCO functionalization can be quantified by reacting the nanoparticles with an azide-containing fluorescent dye and measuring the fluorescence.

Protocol 2: Conjugation of an Azide-Modified Targeting Ligand to DBCO-Functionalized Nanoparticles via SPAAC

This protocol describes the "clicking" of an azide-modified targeting ligand (e.g., antibody, peptide) to the DBCO-functionalized nanoparticles prepared in Protocol 1.

Materials:

-

DBCO-functionalized nanoparticles (from Protocol 1)

-

Azide-modified targeting ligand (e.g., Azide-PEG-Antibody)

-

Phosphate-Buffered Saline (PBS), pH 7.4

-

Centrifugal filter units for nanoparticle purification

Procedure:

-

SPAAC Reaction: a. Resuspend the DBCO-functionalized nanoparticles in PBS (pH 7.4). b. Add the azide-modified targeting ligand to the nanoparticle suspension. A 2-4 fold molar excess of the azide-ligand to the DBCO groups on the nanoparticle is recommended. c. Incubate the reaction overnight at 4°C with gentle mixing. The reaction time can be shorter (e.g., 1-4 hours) at room temperature, depending on the reactants.

-

Purification of Targeted Nanoparticles: a. Purify the targeted nanoparticles from the unreacted targeting ligand using centrifugal filter units with an appropriate molecular weight cutoff. Wash the nanoparticles three times with PBS (pH 7.4).

-

Characterization: a. Characterize the final targeted nanoparticles for size, PDI, and zeta potential using DLS. b. Confirm the successful conjugation of the targeting ligand using SDS-PAGE (for protein ligands) or other appropriate analytical techniques (e.g., HPLC, fluorescence).

Visualizations

Caption: Experimental workflow for creating a targeted drug delivery system.

Caption: Cellular uptake via receptor-mediated endocytosis.

References

Application Notes and Protocols for Bioconjugation using DBCO-NH-(CH2)4-COOH

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed guide to bioconjugation techniques utilizing the bifunctional linker, DBCO-NH-(CH2)4-COOH. This reagent is a cornerstone in the field of bioconjugation, enabling the site-specific attachment of a wide array of molecules to proteins, antibodies, and other biomolecules. It incorporates a dibenzocyclooctyne (DBCO) group for copper-free click chemistry and a carboxylic acid for covalent linkage to primary amines.

This document outlines two primary strategies for the conjugation of DBCO-NH-(CH2)4-COOH to amine-containing biomolecules: a one-step direct conjugation using the pre-activated DBCO-NHS ester and a two-step in-situ activation of the DBCO-NH-(CH2)4-COOH. Detailed experimental protocols, quantitative data, and workflow diagrams are provided to assist researchers in selecting the optimal method for their specific application.

Introduction to DBCO-Based Bioconjugation

Dibenzocyclooctyne (DBCO) is a strained alkyne that reacts with azides via Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). This reaction is a type of "click chemistry" that is highly efficient, specific, and bioorthogonal, meaning it can proceed in complex biological environments without interfering with native biochemical processes.[1][2] The absence of a need for a cytotoxic copper catalyst makes SPAAC particularly well-suited for in vivo and live-cell applications.[3]

The DBCO-NH-(CH2)4-COOH linker possesses two key functional groups:

-

DBCO group: Enables covalent ligation to azide-modified molecules through SPAAC.[4]

-

Carboxylic acid group: Allows for the formation of a stable amide bond with primary amines (e.g., lysine residues on proteins) after activation.

Comparison of Conjugation Strategies: DBCO-NHS Ester vs. In-situ Activation

There are two primary approaches for conjugating a DBCO moiety to a protein or other amine-containing biomolecule using a carboxylic acid-terminated linker.

Strategy 1: One-Step Conjugation with Pre-activated DBCO-NHS Ester

This method utilizes a pre-activated N-hydroxysuccinimide (NHS) ester of the DBCO linker. The NHS ester is highly reactive towards primary amines, leading to a direct and efficient one-step conjugation process.[5]

Strategy 2: Two-Step In-situ Activation of DBCO-NH-(CH2)4-COOH

This approach involves the activation of the carboxylic acid on DBCO-NH-(CH2)4-COOH in the presence of the target biomolecule using coupling agents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS). This forms a reactive NHS ester in-situ, which then reacts with the primary amines on the biomolecule.

| Feature | DBCO-NHS Ester (One-Step) | DBCO-NH-(CH2)4-COOH (Two-Step In-situ Activation) |

| Reagent | Pre-activated, ready to use | Requires activation with EDC/NHS |

| Workflow | Simpler, one-step reaction | More complex, two-step reaction |

| Reaction Time | Typically 30-60 minutes at RT | Activation: 15 min; Conjugation: 2 hours at RT |

| Control | Less control over the reaction | More control over activation and conjugation steps |

| Side Reactions | Hydrolysis of NHS ester is a competing reaction | Potential for protein cross-linking if not optimized |

| Reagent Stability | Solid form stable for >1 year at -20°C; solution stable for 2-3 months at -20°C | DBCO-acid is generally more stable in storage |

Experimental Protocols

Protocol 1: One-Step Protein Labeling with DBCO-NHS Ester

This protocol describes the direct labeling of a protein with a pre-activated DBCO-NHS ester.

Materials:

-

Protein solution (e.g., antibody) in an amine-free buffer (e.g., PBS, pH 7.2-8.0)

-

DBCO-NHS ester

-

Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)

-

Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

-

Purification column (e.g., desalting column)

Procedure:

-

Prepare Protein: Ensure the protein solution is free of amine-containing buffers (like Tris) and stabilizers like BSA. Adjust the protein concentration to 1-10 mg/mL in a suitable buffer (e.g., PBS, pH 7.2-8.0).

-

Prepare DBCO-NHS Ester Solution: Immediately before use, dissolve the DBCO-NHS ester in anhydrous DMSO or DMF to a stock concentration of 10 mM.

-

Conjugation Reaction: Add a 10-30 fold molar excess of the DBCO-NHS ester solution to the protein solution. The final concentration of the organic solvent should be kept below 20% to avoid protein denaturation.

-

Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours on ice, with gentle stirring.

-

Quenching: Stop the reaction by adding the quenching buffer to a final concentration of 50-100 mM. Incubate for 15 minutes at room temperature.

-

Purification: Remove the excess, unreacted DBCO-NHS ester and byproducts using a desalting column or dialysis against a suitable buffer.

Protocol 2: Two-Step Protein Labeling with DBCO-NH-(CH2)4-COOH via In-situ Activation

This protocol details the labeling of a protein with DBCO-NH-(CH2)4-COOH using EDC and NHS for in-situ activation of the carboxylic acid.

Materials:

-

Protein solution in MES buffer (0.1 M MES, pH 4.7-6.0)

-

DBCO-NH-(CH2)4-COOH

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

-

N-hydroxysuccinimide (NHS) or Sulfo-NHS

-

Conjugation Buffer (e.g., PBS, pH 7.2-8.0)

-

Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0 or hydroxylamine)

-

Purification column (e.g., desalting column)

Procedure:

-

Prepare Reagents: Equilibrate EDC and NHS/Sulfo-NHS to room temperature before opening. Prepare fresh solutions in a suitable buffer (e.g., MES buffer).

-

Activation of DBCO-NH-(CH2)4-COOH:

-

Dissolve DBCO-NH-(CH2)4-COOH in the activation buffer (0.1 M MES, pH 4.7-6.0).

-

Add EDC (e.g., 2 mM final concentration) and NHS or Sulfo-NHS (e.g., 5 mM final concentration) to the DBCO-NH-(CH2)4-COOH solution.

-

Incubate for 15 minutes at room temperature to form the NHS-activated DBCO linker.

-

-

Conjugation to Protein:

-

Immediately add the activated DBCO-linker solution to the protein solution in conjugation buffer (e.g., PBS, pH 7.2-8.0). The pH of the final reaction mixture should be between 7.2 and 8.0 for efficient conjugation to primary amines.

-

The optimal molar excess of the activated linker depends on the protein and desired degree of labeling and may require optimization.

-

-

Incubation: Incubate the reaction mixture for 2 hours at room temperature with gentle stirring.

-

Quenching: Stop the reaction by adding a quenching buffer such as Tris-HCl or hydroxylamine to inactivate any remaining active esters.

-

Purification: Purify the DBCO-labeled protein from excess reagents and byproducts using a desalting column or dialysis.

Quantitative Data Summary

The following tables summarize key quantitative parameters for the described bioconjugation protocols.

Table 1: Reaction Conditions for DBCO-NHS Ester Conjugation

| Parameter | Recommended Value | Reference |

| Molar Excess of DBCO-NHS Ester | 10-30 fold over protein | |

| Protein Concentration | 1-10 mg/mL | |

| Reaction Buffer | PBS, pH 7.2-8.0 | |

| Reaction Temperature | Room Temperature or 4°C/on ice | |

| Reaction Time | 30-60 minutes (RT) or 2 hours (on ice) | |

| Quenching Agent | Tris-HCl (50-100 mM) | |

| Quenching Time | 15 minutes (RT) |

Table 2: Reaction Conditions for SPAAC (DBCO + Azide)

| Parameter | Recommended Value | Reference |

| Molar Excess of Azide-Molecule | 2-4 fold over DBCO-protein | |

| Reaction Buffer | PBS, pH ~7.4 | |

| Reaction Temperature | 4°C or Room Temperature | |

| Reaction Time | Overnight (4°C) or 2-4 hours (RT) |

Visualizing the Workflow

The following diagrams illustrate the key steps in the bioconjugation processes.

Caption: Workflow for one-step protein labeling with DBCO-NHS ester.

Caption: Workflow for two-step protein labeling with DBCO-NH-(CH2)4-COOH.

Caption: General workflow for the SPAAC "click" reaction.

Conclusion

The use of DBCO-NH-(CH2)4-COOH and its activated NHS ester derivative offers a versatile and powerful platform for the creation of well-defined bioconjugates. The choice between a one-step or two-step conjugation strategy will depend on the specific requirements of the experiment, including the nature of the biomolecule, the desired degree of labeling, and the need for precise control over the reaction. By following the detailed protocols and considering the quantitative data provided, researchers can successfully implement these techniques for a wide range of applications in drug development, diagnostics, and fundamental biological research.

References

Attaching DBCO-NH-(CH2)4-COOH to Nanoparticles: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the covalent attachment of Dibenzocyclooctyne-Amine-(CH2)4-Carboxylic Acid (DBCO-NH-(CH2)4-COOH) to various nanoparticle platforms. This heterobifunctional linker is a key reagent for enabling copper-free "click chemistry," a bioorthogonal reaction that allows for the efficient and specific conjugation of azide-modified molecules, such as targeting ligands, imaging agents, and therapeutic payloads, to the nanoparticle surface. The protocols and data presented herein are intended to facilitate the development of advanced nanomedicine formulations for targeted drug delivery, in vivo imaging, and diagnostics.[1][2][3]

Introduction

DBCO-NH-(CH2)4-COOH is a versatile linker composed of three essential functional components:

-

Dibenzocyclooctyne (DBCO): A strained alkyne that undergoes a highly efficient and specific Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) reaction with azide-functionalized molecules.[1][3] This reaction is bioorthogonal, meaning it can proceed under physiological conditions without interfering with biological processes.

-